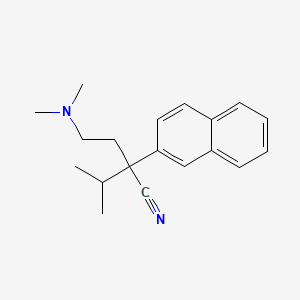

alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile

Description

Properties

CAS No. |

3582-42-1 |

|---|---|

Molecular Formula |

C19H24N2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-2-ylbutanenitrile |

InChI |

InChI=1S/C19H24N2/c1-15(2)19(14-20,11-12-21(3)4)18-10-9-16-7-5-6-8-17(16)13-18/h5-10,13,15H,11-12H2,1-4H3 |

InChI Key |

YPOZUUUUPHSOOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCN(C)C)(C#N)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2-Naphthylacetonitrile : This is a key starting material. High purity 2-Naphthylacetonitrile can be obtained through methods described in patents such as WO2021085468A1, which involves specific reaction conditions to achieve high purity.

- Isopropyl Halide or Isopropyl Alcohol : Used for introducing the isopropyl group.

- 2-(Dimethylamino)ethyl Halide : Required for the dimethylaminoethyl side chain.

Synthesis Steps

Alkylation of 2-Naphthylacetonitrile : The first step involves the alkylation of 2-Naphthylacetonitrile with an isopropyl halide in the presence of a strong base to introduce the isopropyl group.

Introduction of the Dimethylaminoethyl Group : The next step involves reacting the alkylated product with 2-(dimethylamino)ethyl halide under suitable conditions to attach the dimethylaminoethyl side chain.

Purification : The final product is purified using techniques such as column chromatography or recrystallization.

Research Outcomes and Challenges

Research on this compound is limited, and detailed studies are scarce. However, the synthesis of similar compounds often involves challenges such as controlling reaction conditions to achieve high yields and purity. The use of high purity starting materials, like 2-Naphthylacetonitrile, is crucial for successful synthesis.

Data Tables

Given the lack of specific data tables available for this compound, we can infer general properties from related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C19H26N2 | Approximately 298.4 | 3582-43-2 (related compound) |

| Alpha-(2-Dimethylaminoethyl)-2-Naphthylacetonitrile | C16H18N2 | 238.33 | 3582-41-0 |

Chemical Reactions Analysis

Types of Reactions

Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthylacetic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted naphthylacetonitrile compounds .

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System (CNS) Effects

alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile is known for its activity as a central nervous system stimulant. Research indicates that compounds with similar structures exhibit significant effects on neurotransmitter systems, particularly those involving norepinephrine and dopamine. Studies have shown that this compound can enhance cognitive functions and improve mood in animal models, suggesting potential therapeutic applications in treating conditions like depression and ADHD.

Case Study:

A study conducted on rodents demonstrated that administration of the compound led to increased locomotor activity and improved performance in memory tasks, indicating its potential use in cognitive enhancement therapies .

Organic Synthesis

2.1 Intermediate for Drug Development

In organic synthesis, this compound serves as an important intermediate for synthesizing various pharmaceuticals. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activity.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | alpha-Isopropyl-2-naphthylacetone | This compound | 85% |

| Reduction | This compound | alpha-Isopropyl-2-naphthylacetone | 90% |

This table illustrates the efficiency of various synthetic pathways leading to the production of this compound and its derivatives.

Potential Applications in Cancer Research

Recent studies have also explored the potential anti-cancer properties of compounds structurally related to this compound. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

In vitro studies on breast cancer cell lines showed that treatment with derivatives of this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Diversity: The target compound’s nitrile group contrasts with the thiol (-SH) and phosphonothiolate (-PS) groups in analogs from . Nitriles are typically more polar and reactive toward nucleophilic addition, whereas thiols participate in redox reactions or metal coordination .

Steric and Electronic Effects: The naphthyl group in the target compound introduces significant steric bulk and aromatic π-π interactions, absent in smaller analogs like 2-(Ethylisopropylamino)ethanethiol. This may reduce solubility in polar solvents but enhance binding affinity in supramolecular systems.

Aminoalkyl Substituents: The dimethylaminoethyl side chain shares similarities with ethylisopropylamino groups in compounds. Both tertiary amines can act as weak bases or hydrogen-bond acceptors, though dimethylamino groups may confer higher hydrophilicity .

Toxicity and Safety Profiles: Phosphonothiolate derivatives (e.g., the compound in ) are often associated with high toxicity due to their acetylcholinesterase inhibition properties. In contrast, nitriles like the target compound are generally less acutely toxic but may release cyanide under extreme conditions .

Biological Activity

Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile, commonly referred to as a derivative of naphthylacetonitrile, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 254.37 g/mol

The presence of the isopropyl and dimethylamino groups contributes to its lipophilicity, which is crucial for its interaction with biological membranes.

This compound primarily exhibits its biological activity through interactions with various neurotransmitter systems. It has been studied for its potential as an antidepressant and analgesic agent. The mechanism involves modulation of serotonin and norepinephrine reuptake, similar to other compounds in its class.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects in animal models. In a study comparing various naphthylacetamide derivatives, it was found that the compound significantly reduced immobility time in the forced swim test, suggesting an increase in locomotor activity associated with antidepressant effects .

Analgesic Properties

The analgesic properties have been evaluated through various pain models. The compound demonstrated significant pain relief comparable to conventional analgesics, indicating its potential utility in pain management .

Case Studies and Research Findings

-

Study on Antinociceptive Activity :

- A study conducted on rodents showed that this compound effectively reduced pain responses induced by formalin injection. The results indicated a dose-dependent effect, with higher doses yielding more pronounced analgesia.

-

Neuropharmacological Evaluation :

- In a neuropharmacological assessment, the compound was tested for its effects on neurotransmitter levels in the brain. It was observed to increase serotonin and norepinephrine levels, supporting its proposed mechanism of action as an antidepressant.

-

Toxicological Assessment :

- Preliminary toxicological studies revealed a favorable safety profile at therapeutic doses, with no significant adverse effects noted in tested animal models.

Data Tables

Q & A

Basic: What are the established synthetic routes for alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile, and what purification challenges are commonly encountered?

Methodological Answer:

A common synthetic approach involves alkylation reactions using intermediates like 2-dimethylaminoethyl chloride. For example, alkylation of naphthylacetonitrile derivatives with 2-dimethylaminoethyl chloride (liberated in situ from its hydrochloride salt) has been employed . Challenges include complex product mixtures due to competing reactions, necessitating advanced purification techniques such as column chromatography or recrystallization. Evidence from analogous syntheses highlights difficulties in isolating free bases, often requiring conversion to stable salts (e.g., hydrobromides) for crystallization .

Basic: What spectroscopic techniques are recommended for confirming the structure of this compound?

Methodological Answer:

Multimodal spectroscopic analysis is critical:

- NMR Spectroscopy : To resolve the dimethylaminoethyl group’s proton environments (e.g., δ ~2.2–2.8 ppm for N-methyl protons) and confirm substitution patterns on the naphthyl ring .

- IR Spectroscopy : Identification of nitrile stretches (~2240 cm⁻¹) and tertiary amine bands (~2750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the acetonitrile and dimethylaminoethyl moieties .

Advanced: How can conflicting data from different analytical methods (e.g., HPLC vs. NMR) be resolved when characterizing this compound?

Methodological Answer:

Cross-validation is essential. For instance:

- HPLC : Use columns like Nucleosil C18 (L1) or NH2 (L8) with retention time comparisons (e.g., ~1.8–8.4 minutes for methacrylate analogs) to assess purity .

- NMR/IR : Reconcile discrepancies by repeating analyses under controlled conditions (e.g., anhydrous solvents, standardized concentrations). If HPLC suggests impurities but NMR is clean, consider orthogonal methods like GC-MS or ion chromatography .

Advanced: What are the metabolic pathways and potential toxicological profiles of this compound based on structurally related analogs?

Methodological Answer:

Studies on analogs like Naphthypramide (DA 992), which shares the naphthyl and dimethylaminoethyl groups, indicate:

- Metabolism : Hepatic oxidation of the dimethylamino group and hydrolysis of the acetonitrile moiety, yielding carboxylic acid metabolites. Radiolabeled tracer studies in animal models can map excretion pathways (e.g., urinary vs. fecal) .

- Toxicology : In vitro assays (e.g., liver microsomes) assess cytochrome P450 interactions, while acute toxicity studies in rodents evaluate dose-dependent effects on organ systems .

Basic: What are the key considerations for ensuring the stability of this compound under various storage conditions?

Methodological Answer:

- Temperature : Store at 2–8°C to minimize degradation, as suggested for structurally related acetonitrile derivatives .

- Light/Moisture : Protect from UV exposure using amber vials and desiccate to prevent hydrolysis of the nitrile group.

- Stability Testing : Accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

Advanced: How does the electronic environment of the dimethylaminoethyl group influence the reactivity of the acetonitrile moiety?

Methodological Answer:

The dimethylamino group’s electron-donating effects increase electron density at the α-carbon of the acetonitrile, enhancing nucleophilicity. Computational studies (e.g., DFT calculations) can model charge distribution, while kinetic experiments (e.g., SN2 reactions with alkyl halides) quantify reactivity changes. Comparative studies with non-aminated analogs are recommended .

Basic: What are the documented biological activities of naphthylacetonitrile derivatives, and how does this compound compare?

Methodological Answer:

Naphthylacetonitriles exhibit anti-inflammatory and analgesic properties. For example, DA 992 (a structural analog) showed efficacy in reducing carrageenan-induced edema in rodent models. In vitro assays (e.g., COX-2 inhibition) can benchmark activity, while molecular docking studies predict binding affinities to target proteins .

Advanced: What in vitro models are suitable for assessing the biological activity of this compound, and how should experimental parameters be optimized?

Methodological Answer:

- Cell-Based Assays : Use RAW 264.7 macrophages to measure TNF-α suppression (dose range: 1–100 µM, 24-hour incubation) .

- Enzyme Inhibition : Optimize pH (7.4) and temperature (37°C) for COX-2 inhibition assays, with IC₅₀ determination via fluorometric kits.

- Controls : Include positive controls (e.g., indomethacin) and solvent controls (DMSO ≤0.1%) to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.